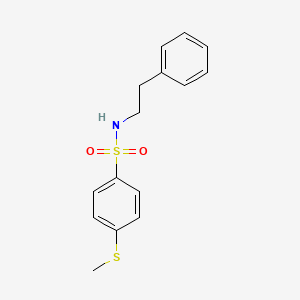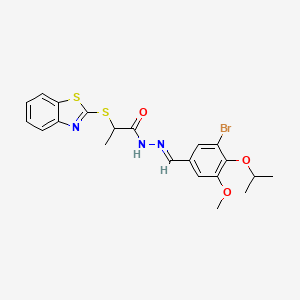![molecular formula C14H19N3OS B5848549 4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile](/img/structure/B5848549.png)
4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile, also known as DMNT, is a chemical compound that has been extensively studied for its potential use in scientific research. DMNT is a derivative of nicotinonitrile and is synthesized using a specific method.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile is not fully understood, but it is believed to work by modulating cellular redox status and mitochondrial function. This compound has been shown to increase the production of reactive oxygen species, which can activate cellular signaling pathways and promote cell survival. This compound has also been shown to modulate mitochondrial function, which can affect cellular metabolism and energy production.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, which can activate cellular signaling pathways and promote cell survival. This compound has also been shown to modulate mitochondrial function, which can affect cellular metabolism and energy production. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile has several advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized using a specific method. This compound also has a variety of applications, making it a versatile tool for studying cellular redox status, mitochondrial function, and oxidative stress-related diseases. However, this compound also has some limitations. It is toxic at high concentrations and can cause cell death. Additionally, this compound has a short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of 4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile. One potential direction is the development of new synthesis methods that can improve yield and purity. Another direction is the investigation of this compound as a potential therapeutic agent for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cellular signaling and oxidative stress-related diseases.
Synthesis Methods
4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile is synthesized using a specific method that involves the reaction of 4,6-dimethyl-2-nitropyridine with 2-(4-morpholinyl)ethylthiol in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound. This synthesis method has been optimized for high yield and purity, making this compound a viable compound for scientific research.
Scientific Research Applications
4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile has been extensively studied for its potential use in scientific research. It has been shown to have a variety of applications, including as a fluorescent probe for monitoring cellular redox status, a modulator of mitochondrial function, and a potential therapeutic agent for cancer and neurodegenerative diseases. This compound has also been used as a tool for studying the role of reactive oxygen species in cellular signaling and as a potential therapeutic target for oxidative stress-related diseases.
Properties
IUPAC Name |
4,6-dimethyl-2-(2-morpholin-4-ylethylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-11-9-12(2)16-14(13(11)10-15)19-8-5-17-3-6-18-7-4-17/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOKIWHKKHIQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26667335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5848467.png)


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5848501.png)
![N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5848509.png)






![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)
![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)
